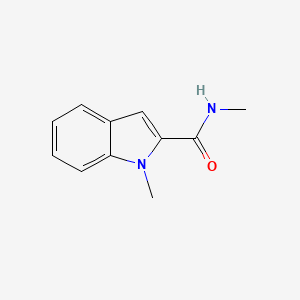
N,1-dimethyl-1H-indole-2-carboxamide
Cat. No. B3054797
Key on ui cas rn:
61939-18-2
M. Wt: 188.23 g/mol
InChI Key: MIEPSGVCFRDTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07557125B2
Procedure details


A 3-liter 3-necked roundbottom flask equipped with overhead stirring was charged with N,1-dimethyl-1H-indole-2-carboxamide (23.45 g, 124.58 mmole) and anhydrous THF (170 mL). The solution was stirred while a solution of LiAlH4 in TBF (1.0 M, 250 mL, 250 mmole) was added via syringe. Gas was evolved during the addition of the first 50 mL of LiAlH4 solution. When the addition was complete, the resulting light yellow solution was heated at gentle reflux. After 23 hr, the reaction was cooled in ice and quenched by the sequential dropwise addition of H2O (9.5 mL), 15% NaOH (9.5 mL), and H2O (28.5 mL). The mixture was stirred for 15 min, then was filtered through celite®, and the filter pad was washed thoroughly with THF. The filtrate was concentrated and the residue was flash chromatographed on silica gel (10% MeOH/CHCl3 containing 0.5% conc. NH4OH). The title compound (20.17 g, 93%) was obtained as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.56 (d, J=7.8 Hz, 1 H), 7.02-7.35 (m, 3 H), 6.38 (s, 1 H), 3.88 (s, 2 H), 3.75 (s, 3 H), 2.49 (s, 3 H).



[Compound]
Name
TBF
Quantity
250 mL
Type
reactant
Reaction Step Two


Name
Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[N:6]([CH3:14])[C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:14][N:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[C:5]1[CH2:3][NH:2][CH3:1] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.45 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(=O)C=1N(C2=CC=CC=C2C1)C
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
[Compound]
|
Name
|
TBF
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with overhead stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 3-liter 3-necked roundbottom flask equipped
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added via syringe
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting light yellow solution was heated at gentle reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled in ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by the sequential dropwise addition of H2O (9.5 mL), 15% NaOH (9.5 mL), and H2O (28.5 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 15 min
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter pad was washed thoroughly with THF
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel (10% MeOH/CHCl3 containing 0.5% conc. NH4OH)
|
Outcomes


Product
Details
Reaction Time |
23 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=CC2=CC=CC=C12)CNC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.17 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
